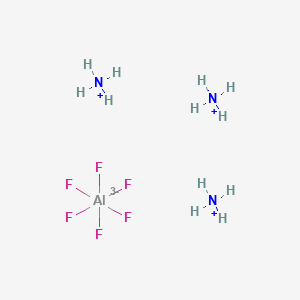

六氟铝酸铵

货号 B1581255

CAS 编号:

7784-19-2

分子量: 195.09 g/mol

InChI 键: OYHBNKHFKHBTRQ-UHFFFAOYSA-K

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Ammonium hexafluoroaluminate is an inorganic compound with the chemical formula of (NH4)3[AlF6]. It is a white solid . Upon heating, it converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .

Synthesis Analysis

Ammonium hexafluoroaluminate can be obtained by the reaction of ammonium fluoride and aluminium hydroxide . Acidic methods for preparing alumina from natural aluminosilicates and technogenic materials have also been studied quite extensively .Molecular Structure Analysis

The molecular formula of Ammonium hexafluoroaluminate is AlF6H12N3 . The molecular weight is 195.09 g/mol .Chemical Reactions Analysis

Upon heating, Ammonium hexafluoroaluminate converts to aluminium trifluoride, a reaction that releases hydrogen fluoride . It has also been used as a precursor to zeolites .Physical And Chemical Properties Analysis

Ammonium hexafluoroaluminate is a white crystalline powder . It has a density of 1.78 g/cm3 at 20 °C . The melting point is 126.1 °C (259.0 °F; 399.2 K) and the boiling point is 239.5 °C (463.1 °F; 512.6 K) .科学研究应用

Precursor to Zeolites

- Scientific Field: Material Science

- Application Summary: Ammonium hexafluoroaluminate has been used as a precursor to zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts in a variety of chemical processes.

Production of Alumina

- Scientific Field: Industrial Chemistry

- Application Summary: Ammonium hexafluoroaluminate is involved in the production of alumina . Alumina, or aluminium oxide, is a white powder produced from bauxite ores. It is one of the most cost-effective and widely used material in the family of engineering ceramics.

- Methods of Application: Ammonium hexafluoroaluminate reacts with ammoniacal water with the formation of an Al(OH)3 deposit. Then the residue is separated by filtration from ammonium fluoride solution which enters a regeneration stage .

Conversion to Aluminium Trifluoride

- Scientific Field: Inorganic Chemistry

- Application Summary: Upon heating, Ammonium hexafluoroaluminate converts to aluminium trifluoride, a reaction that releases hydrogen fluoride .

- Methods of Application: The conversion process involves heating the compound, which results in a chemical reaction .

- Results or Outcomes: The outcome of this process is the production of aluminium trifluoride, which is used in various applications, including the production of aluminium metal .

Use in Oxygen-Sensitive Applications

- Scientific Field: Material Science

- Application Summary: Ammonium Hexafluoroaluminate is a water-insoluble Aluminum source for use in oxygen-sensitive applications, such as metal production .

- Results or Outcomes: The use of Ammonium hexafluoroaluminate in oxygen-sensitive applications could potentially lead to the production of materials with unique properties beneficial for various industries .

Synthesis of Mesoporous Silica SBA-15

- Scientific Field: Material Science

- Application Summary: Ammonium hexafluoroaluminate has been used in the post-synthesis alumination of mesoporous silica SBA-15 with high framework aluminum content .

- Results or Outcomes: The use of Ammonium hexafluoroaluminate in the synthesis of mesoporous silica SBA-15 could potentially lead to materials with unique properties beneficial for various industries .

Health Applications

- Scientific Field: Health and Medicine

- Application Summary: In extremely low concentrations (ppm), fluoride compounds like Ammonium hexafluoroaluminate are used in health applications .

- Results or Outcomes: The use of Ammonium hexafluoroaluminate in health applications could potentially lead to improved health outcomes .

安全和危害

未来方向

属性

IUPAC Name |

triazanium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6H12N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexafluoroaluminate | |

CAS RN |

7784-19-2, 63692-16-0 | |

| Record name | Ammonium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryolite, triammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cryolite, triammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

162

Citations

… In the present paper we will report a calorimetric and NMR study of phase transitions in ammonium hexafluoroaluminate (ammonium cryolite), (NH,),[AlF,]. It will be shown that this …

Number of citations: 48

www.journal.csj.jp

Ammonium hexafluorof errate (III),(NH4) 3FeFa, and ammonium hexafluoroaluminate,(NH4) sAlFe, decompose on heating with an initial loss of 2 moles of ammonium fluoride, forming …

Number of citations: 104

pubs.acs.org

The heat capacity and the effect of hydrostatic pressure on structural phase transitions in ammonium hexafluoroaluminate,(NH 4) 3 AlF 6, have been studied. Two heat capacity …

Number of citations: 8

iopscience.iop.org

… a similar crystal form to ammonium hexafluoroaluminate. The … decomposition of ammonium hexafluoroaluminate is not … process of ammonium hexafluoroaluminate was analyzed in …

Number of citations: 23

www.sciencedirect.com

… the contrary a mixture of &AlFs and WAIF, has been determined by ESCA methods when ammonium hexafluoroaluminate … of aluminum fluoride, using ammonium hexafluoroaluminate …

Number of citations: 1

www.sciencedirect.com

… is due to decomposition of the ammonium hexafluoroaluminate formed by reaction of the alumina … at which any conversion of ammonium hexafluoroaluminate into other compounds, …

Number of citations: 3

www.sciencedirect.com

Incorporation of high aluminum contents into the silica framework of SBA-15 was achieved by treating SBA-15 with an aqueous (NH 4 ) 3 AlF 6 solution at room temperature under …

Number of citations: 57

www.sciencedirect.com

… A sample of ammonium tetrafluoraluminate, NH4AIF 4' was prepared by the thermal decomposition of ammonium hexafluoroaluminate, (NH4hAlF6 (Noah Chemicals), at 250 C under a …

Number of citations: 9

pubs.aip.org

… Schwarzmann (6) subsequently reported that ammonium hexafluoroaluminate, -gallate, and -indate are present at atmospheric pressure, and at temperatures above -100C, in two forms…

Number of citations: 29

www.sciencedirect.com

… 1) contained ammonium hexafluorosilicate and ammonium hexafluoroaluminate, as well as … peaks of aluminum fluoride and ammonium hexafluoroaluminate; there were no peaks …

Number of citations: 4

link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

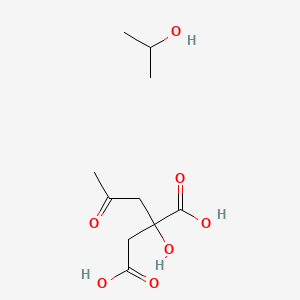

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)